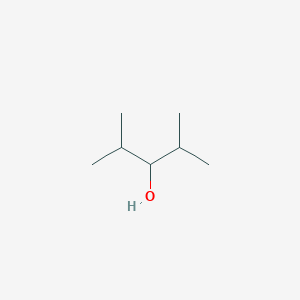

2,4-Dimethyl-3-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8696. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYAKMPRFGNNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022075 | |

| Record name | 2,4-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-36-2 | |

| Record name | 2,4-Dimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54K81P01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-pentanol

Introduction

2,4-Dimethyl-3-pentanol, also known by its synonyms Diisopropylcarbinol and Diisopropylmethanol, is a secondary alcohol with the chemical formula C7H16O. This colorless liquid serves as a valuable compound in various chemical applications, primarily as a solvent and a key intermediate in the synthesis of fragrances, flavors, plasticizers, and other specialty chemicals. Its branched structure influences its physical properties and reactivity, making it a subject of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 600-36-2 |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol |

| IUPAC Name | 2,4-dimethylpentan-3-ol |

| SMILES String | CC(C)C(O)C(C)C |

| InChI Key | BAYAKMPRFGNNFW-UHFFFAOYSA-N |

Table 2: Quantitative Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 138-140 °C at 760 mmHg |

| Melting Point | -70 °C |

| Density | 0.829 g/mL at 25 °C |

| Refractive Index | n20/D 1.425 |

| Flash Point | 37 °C (99 °F) |

| Vapor Pressure | 2.78 mmHg at 25 °C |

| Water Solubility | 7,000 mg/L at 25 °C |

| Solubility in Organics | Soluble in alcohol; High solubility in nonpolar solvents (e.g., hexane, toluene) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Various spectral data are publicly available through chemical databases.

Table 3: Available Spectroscopic Data

| Technique | Availability |

| 1H and 13C NMR | Spectra available |

| Infrared (IR/FTIR) | Spectra available |

| Mass Spectrometry (MS) | Electron ionization (EI) and GC-MS data available |

| Raman Spectroscopy | Spectra available |

Reactivity and Applications

This compound's reactivity is centered around its secondary hydroxyl group. It participates in typical alcohol reactions and is utilized in several synthetic applications.

-

Synthetic Intermediate : It is used as a proton source in diastereoselective coupling reactions with 2-substituted acrylate derivatives.

-

Polymerization : The compound has been used in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.

-

Substitution Reactions : Like other secondary alcohols, it can undergo nucleophilic substitution. For instance, it reacts with hydrogen halides like HCl in the presence of a Lewis acid (e.g., ZnCl2) to form the corresponding alkyl halide, 3-chloro-2,4-dimethylpentane.

-

Industrial Applications : It serves as an intermediate in the manufacturing of fragrances and flavors. It also finds use in the production of lubricants and plasticizers.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific results. Below are protocols derived from available literature for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from its corresponding ketone, 2,4-dimethyl-3-pentanone, via catalytic hydrogenation.

Materials and Equipment:

-

2,4-Dimethyl-3-pentanone (substrate)

-

Cobalt-based catalyst (e.g., LNHC/CoCl2)

-

Base (e.g., potassium hydroxide)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Hydrogen gas (H2)

-

Argon-filled glove box

-

4 mL vial with magnetic stir bar

-

Parr Instruments autoclave

-

Standard glassware for workup

-

Flash column chromatography system

-

GC and NMR for analysis

Procedure:

-

Preparation (Inert Atmosphere): Inside an argon-filled glove box, weigh the cobalt catalyst and the base into a 4 mL vial equipped with a magnetic stir bar.

-

Solvent and Substrate Addition: Add the anhydrous solvent to the vial and shake for approximately 30 seconds. Following this, add the 2,4-dimethyl-3-pentanone substrate.

-

Reaction Setup: Seal the vial and place it into a Parr Instruments autoclave. Remove the autoclave from the glove box.

-

Hydrogenation: Purge the sealed autoclave with hydrogen gas. Heat the apparatus to the desired reaction temperature and maintain for 16 hours under hydrogen pressure (e.g., ~22500 Torr).

-

Workup: After 16 hours, cool the autoclave to 0 °C before carefully venting the hydrogen gas.

-

Analysis Preparation: For quantitative analysis, add a known amount of an internal standard (e.g., 1.0 mmol biphenyl) to the reaction mixture. Filter the organic layer and dilute for GC analysis.

-

Purification: Isolate the final product, this compound, using flash column chromatography.

-

Characterization: Confirm the structure and purity of the isolated product using NMR and GC analysis.

Protocol 2: Reaction with Lucas Reagent (HCl/ZnCl2)

This protocol outlines the conversion of this compound to 3-chloro-2,4-dimethylpentane, a classic SN1 reaction.

Materials and Equipment:

-

This compound

-

Lucas reagent (concentrated HCl and ZnCl2)

-

Round bottom flask

-

West condenser (for reflux)

-

Heating mantle

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Distillation apparatus

-

GC, IR, and NMR for analysis

Procedure:

-

Reaction Setup: Add 6 mL (0.052 mol) of this compound and boiling chips to a round bottom flask.

-

Reagent Addition: While swirling the flask, add approximately 22 mL of Lucas reagent.

-

Reflux: Connect a West condenser to the flask and heat the mixture under reflux for one hour.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash with 30 mL of water.

-

Separation: Drain and discard the lower aqueous layer.

-

Drying: Dry the remaining organic layer with anhydrous sodium sulfate.

-

Filtration: Remove the drying agent via gravity filtration.

-

Purification: Purify the crude product by distillation, collecting the fraction that boils above 139 °C.

-

Characterization: Obtain GC, IR, and NMR spectra to confirm the identity and purity of the 3-chloro-2,4-dimethylpentane product.

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dimethyl-3-pentanol, a secondary alcohol with applications in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound, also known as diisopropylcarbinol, is a colorless liquid.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for researchers.

| Physical Property | Value | Units | Conditions |

| IUPAC Name | 2,4-dimethylpentan-3-ol | - | - |

| Synonyms | Diisopropylcarbinol, 2,4-Dimethylpentan-3-ol | - | - |

| CAS Number | 600-36-2 | - | - |

| Molecular Formula | C₇H₁₆O | - | - |

| Molecular Weight | 116.20 | g/mol | - |

| Boiling Point | 138 - 140 | °C | at 760 mmHg |

| Melting Point | < -70 | °C | |

| Density | 0.829 - 0.832 | g/mL | at 20 °C |

| Refractive Index | 1.424 - 1.426 | - | at 20 °C |

| Flash Point | 37.22 | °C | (Tag Closed Cup) |

| Solubility in Water | 7,000 | mg/L | at 25 °C |

Experimental Protocols

The determination of the physical properties of this compound follows established laboratory methodologies. Below are detailed protocols for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the micro-boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed in the sample tube.

-

The capillary tube is inverted (open end down) and placed into the sample tube.

-

The sample tube is attached to the thermometer and placed in the heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a graduated cylinder and a balance.[3][4]

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the this compound by its volume.[5]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer.[6]

Apparatus:

-

Abbe refractometer or a digital refractometer

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[7]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Tag Closed Cup method is a common procedure for this determination.[8][9]

Apparatus:

-

Tag Closed Cup tester

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At specified temperature intervals, a test flame is applied through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[10]

Determination of Water Solubility

The solubility of an organic compound in water provides insight into its polarity. A simple qualitative or semi-quantitative determination can be performed.

Apparatus:

-

Test tubes

-

Graduated pipettes or burettes

Procedure:

-

A known volume of deionized water is placed in a test tube.

-

This compound is added dropwise, with vigorous shaking after each addition.

-

The point at which the solution becomes saturated (i.e., no more alcohol dissolves, and a separate phase appears) is noted.

-

The solubility can be expressed in terms of the volume or mass of the alcohol that dissolves in a given volume or mass of water. For a more quantitative measurement, analytical techniques such as gas chromatography can be used to determine the concentration of the dissolved alcohol in the aqueous phase after equilibration.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of this compound.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. homesciencetools.com [homesciencetools.com]

- 6. athabascau.ca [athabascau.ca]

- 7. pubs.aip.org [pubs.aip.org]

- 8. filab.fr [filab.fr]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. labcompare.com [labcompare.com]

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanol (CAS: 600-36-2)

This technical guide offers a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, applications, and safety information for 2,4-Dimethyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as diisopropylcarbinol, is a branched secondary alcohol. Its key physicochemical properties are detailed below, providing essential data for its handling, application, and analysis.

| Property | Value |

| IUPAC Name | 2,4-Dimethylpentan-3-ol |

| Synonyms | Diisopropylcarbinol, Diisopropylmethanol |

| CAS Number | 600-36-2 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 139-140 °C (at 760 mmHg) |

| Melting Point | -70 °C |

| Density | 0.829 g/mL at 25 °C |

| Refractive Index | n20/D 1.425 |

| Flash Point | 37 °C (98.6 °F) - Closed Cup |

| Vapor Density | 4.0 |

| Solubility | Soluble in alcohol; Water solubility: 7000 mg/L at 25 °C (experimental) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference |

| 0.92 | Doublet | 12H | 6.9 | (CH ₃)₂CH | |

| 1.43 | Broad Singlet | 1H | - | OH | |

| 1.87 | Multiplet | 2H | - | (CH₃)₂CH | |

| 3.25 | Triplet | 1H | 5.5 | CH (OH) |

¹³C NMR Data

The molecule exhibits symmetry, resulting in three distinct carbon signals.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 17.8, 18.5 | (C H₃)₂CH | |

| 32.8 | (CH₃)₂C H | |

| 82.5 | -C H(OH)- |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydroxyl functional group.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3380 (broad) | O-H Stretch |

| ~2960 | C-H Stretch (sp³) |

| ~1120 | C-O Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The molecular ion peak is often weak or absent.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 116 | [C₇H₁₆O]⁺ (Molecular Ion, M⁺) |

| 101 | [M - CH₃]⁺ |

| 87 | [M - C₂H₅]⁺ |

| 73 | [M - C₃H₇]⁺ (Loss of isopropyl) |

| 43 | [C₃H₇]⁺ (Isopropyl cation, often base peak) |

Synthesis Methods

Several synthetic routes are available for the preparation of this compound.

Hydrogenation of 2,4-Dimethyl-3-pentanone

The most direct synthesis involves the reduction of the corresponding ketone, 2,4-Dimethyl-3-pentanone.

Reduction of 2,4-Dimethyl-3-pentanone.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

This protocol describes a general method for the hydrogenation of ketones.

-

In an argon-filled glove box, weigh the cobalt catalyst and a base into a 4 mL vial equipped with a magnetic stir bar.

-

Add the appropriate solvent and shake the vial for 30 seconds.

-

Add the substrate, 2,4-Dimethyl-3-pentanone.

-

Seal the vial in a Parr Instruments autoclave, remove it from the glove box, and purge with hydrogen gas.

-

Heat the autoclave to the desired temperature and maintain for approximately 16 hours.

-

Cool the autoclave to 0 °C before carefully releasing the hydrogen pressure.

-

The product can be isolated and purified using standard techniques such as flash column chromatography. A yield of 97% has been reported for a similar transformation.

Grignard Synthesis

A versatile method for forming the carbon skeleton involves the reaction of an appropriate Grignard reagent with an aldehyde.

Grignard synthesis of this compound.

Experimental Protocol: Conceptual Grignard Synthesis

-

Grignard Reagent Preparation: Isopropylmagnesium bromide is prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction: The Grignard reagent is cooled in an ice bath, and a solution of isobutyraldehyde in anhydrous ether is added dropwise with stirring. The reaction is typically allowed to proceed to completion at room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

-

Isolation and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with ether, and the combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is removed by rotary evaporation, and the resulting crude alcohol is purified by distillation.

Applications in Research and Development

This compound serves as a versatile compound in several chemical applications.

-

Proton Source: It has been utilized as a proton source in diastereoselective coupling reactions involving 2-substituted acrylate derivatives.

-

Polymer Chemistry: The compound has been used in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.

-

Chemical Intermediate: It is a building block in the synthesis of more complex molecules, particularly in the fragrance and flavor industries. It also finds application in the manufacturing of plasticizers, lubricants, and specialty chemicals for coatings and adhesives.

Toxicological and Safety Information

A thorough understanding of the toxicological profile and safe handling procedures is critical for laboratory use.

Toxicological Summary

The toxicological properties of this substance have not been fully investigated. Available data suggests the following:

-

Acute Effects: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.

-

Chronic Effects: Long-term intermittent inhalation studies in mammals have been associated with optic nerve neuropathy. Oral studies in rabbits over 26 weeks resulted in degenerative changes in the brain, liver, and kidneys.

Safety and Handling

GHS Hazard Classification

-

Flammable liquids (Category 3)

-

Acute toxicity, oral (Category 4)

-

Skin irritation (Category 2)

-

Serious eye damage (Category 1)

-

Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material.

-

Use only in a well-ventilated area.

-

Store in a cool, dry, well-ventilated area in a tightly closed container.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get immediate medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Get medical aid.

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanol

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthesis of 2,4-Dimethyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, also known as diisopropylcarbinol, is a secondary alcohol. Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a hydroxyl group at position 3.

Structural Formula: (CH₃)₂CHCH(OH)CH(CH₃)₂

Molecular Formula: C₇H₁₆O

IUPAC Name: 2,4-dimethylpentan-3-ol

CAS Number: 600-36-2

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 116.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 139-140 °C |

| Density | 0.829 g/mL at 25 °C |

| Refractive Index | n20/D 1.425 |

| Flash Point | 37 °C |

| Water Solubility | 7000 mg/L at 25 °C |

| XLogP3 | 2.3 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 3.00 | Triplet | 1H | CH-OH | 6 |

| 1.75 | Nonet | 2H | CH(CH₃)₂ | 6 |

| 1.43 | Broad Singlet | 1H | OH | - |

| 0.92 | Doublet | 12H | CH(CH₃)₂ | 6 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 82 | C3 (CH-OH) |

| 30 | C2, C4 (CH) |

| 17 | C1, C5 and methyls on C2, C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3629 | O-H stretch (free) |

| 3474 | O-H stretch (hydrogen-bonded) |

| 2964 | C-H stretch (alkane) |

| 1471 | C-H bend (alkane) |

| 1385 | C-H bend (gem-dimethyl) |

| 1051 | C-O stretch |

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| 116 | [M]⁺ (Molecular ion) |

| 101 | [M-CH₃]⁺ |

| 87 | [M-C₂H₅]⁺ |

| 73 | [M-C₃H₇]⁺ (base peak) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis via Reduction of 2,4-Dimethyl-3-pentanone

This protocol describes the synthesis of this compound through the reduction of its corresponding ketone, 2,4-Dimethyl-3-pentanone (diisopropyl ketone).

Materials:

-

2,4-Dimethyl-3-pentanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4-Dimethyl-3-pentanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether using a separatory funnel.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of 2,4-Dimethyl-3-pentanone.

Technical Guide: 2,4-Dimethyl-3-pentanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2,4-dimethyl-3-pentanol, a secondary alcohol also known as diisopropyl carbinol. It details the compound's chemical and physical properties, common synthesis protocols, and its applications, particularly as a resolving agent and in organic synthesis. This guide includes structured data tables for key properties and detailed experimental workflows visualized using diagrams to facilitate understanding and replication in a research setting.

Chemical Properties and Identification

This compound is a branched-chain aliphatic alcohol. Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a hydroxyl group at position 3. Due to the chiral center at the third carbon, it can exist as a racemic mixture or as separate enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Diisopropyl carbinol, Diisopropylcarbinol |

| CAS Number | 600-36-2 |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 139-141 °C |

| Melting Point | -70 °C |

| Density | 0.826 g/mL at 25 °C |

| Appearance | Colorless liquid |

Synthesis Protocols

The most common laboratory synthesis of this compound is through the Grignard reaction, which involves the reaction of a Grignard reagent with an appropriate aldehyde.

Grignard Synthesis of this compound

Principle: This protocol outlines the synthesis via the reaction of isopropylmagnesium bromide (a Grignard reagent) with isobutyraldehyde. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether.

-

Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the flask. An iodine crystal may be added to initiate the reaction.

-

Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of isopropylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of isobutyraldehyde (2-methylpropanal) in anhydrous diethyl ether from the dropping funnel.

-

Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly over crushed ice and acidify with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute sulfuric acid (H₂SO₄) to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Drug Development and Research

While not a therapeutic agent itself, this compound serves as a valuable intermediate and tool in organic chemistry and drug development.

-

Chiral Resolving Agent: The enantiomers of this compound can be used to resolve racemic mixtures of chiral acids. The principle involves forming diastereomeric esters that can be separated by physical means like crystallization or chromatography, followed by hydrolysis to recover the enantiomerically pure acid.

-

Precursor in Synthesis: It serves as a building block for more complex molecules. The hydroxyl group can be converted into various functional groups, and its bulky alkyl structure can introduce specific steric properties into a target molecule.

-

Reference Standard: In analytical chemistry, it can be used as a reference standard in techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Logical relationships of this compound's applications.

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-pentanol, a sterically hindered secondary alcohol, is a versatile organic compound with applications ranging from a solvent in pharmaceutical manufacturing to a precursor in fine chemical synthesis.[1] Its unique branched structure imparts specific chemical and physical properties that are of interest to researchers in various fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, synthesis protocols, analytical methods, and known applications.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,4-dimethylpentan-3-ol .[2][3] However, it is widely known by several common and trivial names, which are frequently encountered in literature and chemical catalogs. Understanding these synonyms is crucial for effective information retrieval.

| Synonym | Reference |

| Diisopropylcarbinol | [2][4] |

| Diisopropylmethanol | [3] |

| 2,4-Dimethyl-3-hydroxypentane | [3] |

| 2,4-Dimethylpentan-3-ol | [2] |

| Di-iso-propylcarbinol | |

| 3-Pentanol, 2,4-dimethyl- | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 139-140 °C (lit.) | [4] |

| Melting Point | -70 °C | |

| Density | 0.829 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.425 (lit.) | [4] |

| Solubility in water | Slightly soluble | [1] |

| XLogP3-AA | 2.3 | [2] |

| CAS Number | 600-36-2 | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the reduction of the corresponding ketone and the Grignard reaction.

This method involves the reduction of 2,4-dimethyl-3-pentanone (diisopropyl ketone) using a suitable reducing agent such as sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-3-pentanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by distillation.

This classic carbon-carbon bond-forming reaction involves the addition of an isopropyl Grignard reagent to isobutyraldehyde.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Aldehyde: Once the Grignard reagent has formed (the solution becomes cloudy and the magnesium is consumed), cool the flask in an ice bath. Add a solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC. Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.

Purification of this compound

For many applications, especially in drug development and fine chemical synthesis, high purity of this compound is required. Distillation is the most common method for its purification. Due to its relatively high boiling point, vacuum distillation can be employed to prevent decomposition. For removing non-volatile impurities, simple distillation is often sufficient. The resolution of racemic mixtures of sterically hindered secondary alcohols can be achieved via enzymatic alcoholysis of their esters.[5][6]

Analytical Methods

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.[2][3]

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The spectra will show characteristic signals for the different protons and carbons in the molecule, and their splitting patterns and chemical shifts will confirm the structure of this compound.[2]

IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional group, which will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.[2]

Applications in Research and Drug Development

While this compound is not a known active pharmaceutical ingredient (API), its role in the pharmaceutical and research sectors is primarily as a solvent and a synthetic intermediate.

Solvent Properties

Its properties as a secondary alcohol make it a useful solvent in certain pharmaceutical manufacturing processes.[1]

Synthetic Intermediate

This compound can serve as a starting material for the synthesis of more complex molecules. For instance, it has been used as a proton source in diastereoselective coupling reactions with 2-substituted acrylate derivatives.[4] It has also been utilized in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.[4] The hydroxyl group can be converted to a good leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities.

Potential Biological Activity

Some studies have suggested potential antimicrobial and antifungal properties for this compound, although detailed mechanistic studies are lacking.[1] This suggests that derivatives of this alcohol could be explored for the development of new therapeutic agents.

Signaling Pathways and Drug Development Considerations

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. However, as a sterically hindered secondary alcohol, its derivatives could potentially interact with biological targets. The design of molecules for drug discovery often involves the introduction of specific functional groups to modulate properties such as solubility, metabolic stability, and target binding.

The diagram below illustrates a hypothetical scenario where a derivative of this compound could be designed to interact with a biological target, such as an enzyme or a receptor, thereby modulating a signaling pathway. This is a conceptual representation and does not depict a known interaction.

Conclusion

This compound is a commercially available and synthetically accessible sterically hindered secondary alcohol. Its well-defined physicochemical properties and the availability of detailed synthetic and analytical protocols make it a valuable compound for researchers in organic chemistry. While its direct application in drug development is not yet established, its role as a solvent and a versatile intermediate for the synthesis of new chemical entities suggests its continued importance in the broader field of chemical and pharmaceutical research. Further investigation into the biological activities of its derivatives may unveil new therapeutic opportunities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H16O | CID 11752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 4. 2,4-二甲基-3-戊醇 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. cris.ariel.ac.il [cris.ariel.ac.il]

- 6. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopropylcarbinol: A Comprehensive Technical Guide on Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylcarbinol, systematically named 2,4-dimethyl-3-pentanol, is a secondary alcohol with significant applications as a pharmaceutical intermediate and a reagent in organic synthesis.[1][2][3] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its preparation are presented, alongside visualizations of reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Diisopropylcarbinol is a colorless, flammable liquid.[1][4] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][4][5] |

| Molar Mass | 116.20 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 138-140 °C | [1][3][5][6] |

| Melting Point | -70 °C | [1][5] |

| Density | 0.829 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.425 | [1][2][3][5][6] |

| Water Solubility | 32.4 g/L (20 °C) | [1][5] |

| Flash Point | 37 °C (99 °F) | [1][2][5][7] |

| pKa | 15.04 ± 0.20 (Predicted) | [1] |

Synthesis of Diisopropylcarbinol

Diisopropylcarbinol can be synthesized through two primary routes: the Grignard reaction and the reduction of diisopropyl ketone.

Grignard Synthesis from Isobutyraldehyde

This method involves the reaction of isobutyraldehyde with an isopropyl Grignard reagent, such as isopropylmagnesium bromide, followed by an aqueous workup.

References

- 1. chembk.com [chembk.com]

- 2. This compound 99 600-36-2 [sigmaaldrich.com]

- 3. This compound | 600-36-2 [chemicalbook.com]

- 4. This compound | C7H16O | CID 11752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 3970-62-5 [chemicalbook.com]

- 7. This compound, 600-36-2 [thegoodscentscompany.com]

An In-Depth NMR Spectral Analysis of 2,4-Dimethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethyl-3-pentanol. The document outlines the predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants. It also details a comprehensive experimental protocol for acquiring high-quality NMR spectra for this and similar small molecules. Furthermore, this guide employs data visualization to illustrate the molecular structure, NMR signal correlations, and the underlying principles and workflows of NMR spectroscopy.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on a combination of available literature data and established principles of NMR spectroscopy. The numbering of the atoms for spectral assignment is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-1' | ~ 0.92 | Doublet | ~ 6.8 | 6H |

| H-2 | ~ 1.75 | Multiplet | - | 2H |

| H-3 | ~ 3.00 | Multiplet | - | 1H |

| H-4, H-4' | ~ 0.92 | Doublet | ~ 6.8 | 6H |

| OH | ~ 1.4 - 2.5 | Broad Singlet | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1, C-1' | ~ 17.5 | Positive |

| C-2 | ~ 32.5 | Positive |

| C-3 | ~ 82.0 | Positive |

| C-4, C-4' | ~ 18.0 | Positive |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a recommended methodology for the NMR analysis of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing (δ 7.26 ppm).[1]

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

Temperature: 298 K.

DEPT-135 Spectroscopy:

-

Pulse Sequence: Standard DEPT-135 pulse sequence.

-

Parameters: Similar to the ¹³C{¹H} experiment.

2D COSY Spectroscopy:

-

Pulse Sequence: Standard COSY pulse sequence (e.g., cosygpqf).

-

Parameters: Optimized for the expected coupling constants.

2D HSQC Spectroscopy:

-

Pulse Sequence: Standard HSQC pulse sequence with gradients (e.g., hsqcedetgpsisp2.3).

-

Parameters: Optimized for one-bond ¹J(C,H) coupling (typically ~145 Hz).

Data Processing

-

Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar programs.

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and NMR Principles

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for NMR spectroscopy experiments.

Caption: Simplified diagram of the NMR signaling pathway.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethyl-3-pentanol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dimethyl-3-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document details the chemical shifts, coupling constants, and multiplicities of the proton signals, outlines the experimental protocol for data acquisition, and presents a visual representation of the spin-spin coupling network within the molecule.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the key quantitative data obtained from the spectrum, including chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal, the coupling constants (J) in Hertz (Hz), and the integration of each signal corresponding to the number of protons.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -CH(C H₃)₂ | 0.92 | Doublet | 6 | 12H |

| -OH | 1.43 | Broad Singlet | - | 1H |

| -C H(CH₃)₂ | 1.75 | Nonet | 6 | 2H |

| -CH (OH) | 3.00 | Triplet | 6 | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as solvent, concentration, and temperature. The broadness of this signal is due to chemical exchange and quadrupole broadening.

Experimental Protocols

The acquisition of a high-quality 1H NMR spectrum of this compound requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of purified this compound.[1]

-

Solvent Selection: Use a deuterated solvent to avoid interference from protonated solvent signals.[1][2] Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.[3]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine spectra.[4]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical parameters for acquiring a routine 1H NMR spectrum on a 300 MHz or 400 MHz spectrometer:

-

Pulse Angle: A 45° pulse is recommended for routine spectra to balance signal intensity and quantitative accuracy.[5]

-

Acquisition Time: An acquisition time of approximately 4 seconds is generally sufficient.[5]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used. For more quantitative results, a longer delay of 5 times the longest T1 relaxation time of the protons of interest should be employed.

-

Number of Scans: Depending on the sample concentration, 4 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[5]

-

Spectral Width: A spectral width of 10-12 ppm is appropriate for most organic molecules.

-

Temperature: The spectrum is typically acquired at room temperature (approximately 298 K).

Visualization of Spin-Spin Coupling

The connectivity and spatial relationships between protons in a molecule are revealed through spin-spin coupling, which leads to the splitting of NMR signals. The following diagram, generated using the DOT language, illustrates the key coupling interactions in this compound.

Caption: Spin-spin coupling network in this compound.

This diagram visualizes the coupling relationships between the different proton environments. The twelve equivalent methyl protons of the two isopropyl groups are coupled to their adjacent methine protons, resulting in a doublet. The two equivalent methine protons of the isopropyl groups are coupled to both the methyl protons and the central methine proton, leading to a complex multiplet (a nonet). The central methine proton, bonded to the hydroxyl group, is coupled to the two adjacent methine protons, giving rise to a triplet. The coupling between the hydroxyl proton and the adjacent methine proton is often not observed due to rapid chemical exchange with trace amounts of acid or water, which is why it is depicted with a dashed line.[6][7]

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. organomation.com [organomation.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,4-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-dimethyl-3-pentanol, also known as diisopropylcarbinol. This document details the experimentally determined chemical shifts, a thorough experimental protocol for spectral acquisition, and a visual representation of the molecule's carbon environments and their corresponding spectral data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction

This compound is a secondary alcohol with the chemical formula C7H16O. Its structure features a hydroxyl group on the third carbon of a pentane chain, with methyl groups at the second and fourth positions. A key stereochemical feature of this molecule is the presence of a prochiral center at C3. This prochirality renders the four methyl groups chemically non-equivalent, leading to distinct signals in the 13C NMR spectrum. Understanding these nuances is essential for accurate spectral interpretation.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shift data, as obtained from the Spectral Database for Organic Compounds (SDBS), is summarized in the table below. The spectrum was recorded in deuterated chloroform (CDCl3) on a 22.63 MHz spectrometer.

| Carbon Atom(s) | Chemical Shift (δ) in ppm | Multiplicity (in off-resonance decoupled spectrum) |

| C3 (CH-OH) | 80.6 | Doublet |

| C2, C4 (CH) | 34.6 | Doublet |

| C1, C5 & two methyls | 19.8 | Quartet |

| C1', C5' & two methyls | 17.5 | Quartet |

Note: The assignments of the methyl groups are based on typical shielding effects and require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, representative of standard laboratory practices.

1. Sample Preparation:

-

Analyte: this compound (liquid).

-

Solvent: Deuterated chloroform (CDCl3) is a common solvent for non-polar to moderately polar organic compounds.

-

Procedure:

-

Approximately 50-100 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of CDCl3.

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped securely to prevent solvent evaporation and contamination.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe is used.

-

Parameters:

-

Nucleus: 13C

-

Frequency: Typically between 75 and 151 MHz.

-

Solvent Lock: The spectrometer is locked onto the deuterium signal of the CDCl3.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the lock signal to achieve sharp, symmetrical peaks.

-

Acquisition Mode: Proton-decoupled (¹H-decoupled) mode is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30') is typically employed.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl3, which is set to 77.16 ppm.

-

Peak Picking: The chemical shift of each peak is determined.

Mandatory Visualization

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their corresponding 13C NMR chemical shifts.

Caption: Molecular structure of this compound and its 13C NMR chemical shifts.

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this secondary alcohol is critical.

Introduction

Infrared spectroscopy is a powerful analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated which provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For this compound (C7H16O), IR spectroscopy is instrumental in confirming the presence of key functional groups, namely the hydroxyl (-OH) and alkyl (C-H) moieties, and in verifying its molecular structure.

Data Presentation: Infrared Absorption Spectrum of this compound

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) database.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3640 | Weak, Sharp | Free O-H Stretch |

| 2965 | Strong | Asymmetric C-H Stretch (in CH₃ and CH) |

| 2875 | Strong | Symmetric C-H Stretch (in CH₃ and CH) |

| 1470 | Medium | Asymmetric C-H Bend (in CH₃) |

| 1385 | Medium | Symmetric C-H Bend (in CH₃ - isopropyl split) |

| 1368 | Medium | Symmetric C-H Bend (in CH₃ - isopropyl split) |

| 1135 | Strong | C-O Stretch (characteristic of secondary alcohols)[4] |

| 945 | Medium | O-H Bend (Out-of-plane) |

Experimental Protocols: Acquiring the IR Spectrum

A common and efficient method for obtaining the IR spectrum of a liquid sample such as this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain a high-resolution infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (liquid)

-

Dropper or pipette

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal.

-

The background scan measures the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument's optical components. This will be subtracted from the sample spectrum to provide a clean spectrum of the analyte.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected as an interferogram and then Fourier-transformed by the instrument's software to produce the infrared spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce a spectrum in either transmittance or absorbance units.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement. Use a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

-

Perform a final wipe with a dry, lint-free cloth.

-

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

Interpretation of Key Spectral Features

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its molecular structure.

-

O-H Stretch: In the gas phase, a relatively sharp, weak band is observed around 3640 cm⁻¹ corresponding to the stretching of the free hydroxyl group. In a liquid sample (as would be analyzed by ATR-FTIR), this peak would appear as a very broad and strong band typically in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[5] The broadness of this peak is a hallmark of alcohols.[6]

-

C-H Stretch: The strong absorptions between 2875 and 2965 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the isopropyl substituents.

-

C-H Bends: The bands at approximately 1470 cm⁻¹ and the doublet at 1385 and 1368 cm⁻¹ are due to the bending vibrations of the C-H bonds. The splitting of the symmetric bend is characteristic of an isopropyl group.

-

C-O Stretch: The strong absorption at 1135 cm⁻¹ is attributed to the C-O stretching vibration. The position of this band is diagnostic for the class of alcohol; for secondary alcohols like this compound, this peak typically appears in the 1150-1075 cm⁻¹ range.[4]

By analyzing the presence, position, and shape of these characteristic absorption bands, researchers can confidently identify this compound and distinguish it from other isomers or related compounds.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2,4-dimethyl-3-pentanol, a secondary branched-chain alcohol. The following sections detail the expected fragmentation patterns under electron ionization, present quantitative mass spectral data, and outline a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Alcohol Fragmentation

Under electron ionization (EI), alcohols primarily undergo fragmentation through two main pathways: alpha-cleavage and dehydration (loss of water).[1]

-

Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is often a favorable fragmentation pathway as it leads to the formation of a resonance-stabilized oxonium ion.[1][2] For secondary alcohols like this compound, this can occur on either side of the hydroxyl-bearing carbon.

-

Dehydration (Loss of H₂O): This pathway involves the elimination of a water molecule (mass loss of 18 amu) from the molecular ion, resulting in an alkene radical cation.[1]

The structure of this compound, with its two isopropyl groups attached to the carbinol carbon, influences its specific fragmentation behavior.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) at m/z 116 is expected to be of very low abundance or absent, which is typical for alcohols.[3] The base peak is observed at m/z 43, corresponding to the isopropyl cation.

Table 1: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 43 | 100 | [C₃H₇]⁺ | Alpha-Cleavage |

| 57 | 85 | [C₄H₉]⁺ | Secondary Fragmentation |

| 71 | 70 | [C₅H₁₁]⁺ | Secondary Fragmentation |

| 73 | 60 | [C₄H₉O]⁺ | Alpha-Cleavage |

| 98 | 5 | [C₇H₁₄]⁺• | Dehydration (M-18) |

| 116 | <1 | [C₇H₁₆O]⁺• | Molecular Ion |

Note: Relative intensities are approximate and can vary slightly between instruments.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative method for the analysis of branched-chain alcohols.

1. Sample Preparation

-

Dissolution: Prepare a solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 10 µg/mL.[4]

-

Derivatization (Optional): For certain applications, derivatization to a trimethylsilyl (TMS) ether can improve chromatographic performance. This can be achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4][6]

-

Injection: 1 µL of the sample is injected in splitless mode.[4]

-

Injector Temperature: 250 °C.[6]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.[5]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Mass Spectrometer Parameters:

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

References

Technical Guide: Classification of 2,4-Dimethyl-3-pentanol as a Secondary Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural classification of 2,4-Dimethyl-3-pentanol. It outlines the fundamental principles of alcohol classification, analyzes the specific structure of the target molecule, and presents experimental methodologies for empirical verification.

Principles of Alcohol Classification

Alcohols are organic compounds characterized by the presence of one or more hydroxyl (–OH) functional groups attached to a saturated carbon atom. The classification of an alcohol as primary (1°), secondary (2°), or tertiary (3°) is determined by the number of carbon atoms directly bonded to the carbon atom that bears the hydroxyl group (the carbinol carbon).[1][2]

-

Primary (1°) Alcohol: The carbinol carbon is attached to one other carbon atom.[3]